molecular formula C9H10BrNO2 B1489808 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1289111-03-0

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No. B1489808
CAS RN: 1289111-03-0
M. Wt: 244.08 g/mol
InChI Key: KKCHKTIRZKATFV-UHFFFAOYSA-N
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Description

“3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is also known by other synonyms such as “3-BROMO-2-(OXOLAN-3-YLOXY)PYRIDINE” and "Pyridine, 3-bromo-2-[(tetrahydro-3-furanyl)oxy]-" .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine” has been theoretically investigated using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of a precursor related to 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine for constructing new polyheterocyclic ring systems. These systems have potential applications in developing novel pharmaceutical compounds due to their complex and versatile structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Color Tuning in Iridium Tetrazolate Complexes

Stagni et al. (2008) conducted research on the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. These complexes, including derivatives of pyridines such as 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine, demonstrated a range of redox and emission properties. This is crucial for applications in organic light-emitting devices (Stagni et al., 2008).

Reactions and Derivatives of Furopyridines

Yamaguchi et al. (1998) explored the reactions of various derivatives of furopyridines, which could include compounds similar to 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. These studies provide insights into the potential for creating diverse derivatives with applications in chemical synthesis and drug development (Yamaguchi et al., 1998).

Synthesis of 2-Trimethylsilyl-pyridines

Research by Riedmiller, Jockisch, and Schmidbaur (1999) involved the synthesis of 2-trimethylsilyl-pyridines, which could relate to the synthesis routes involving 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine. Such compounds are significant in the development of materials with special electronic properties (Riedmiller, Jockisch, & Schmidbaur, 1999).

Copper-Mediated Synthesis of Imidazo[1,2-a]pyridines

Zhou et al. (2016) developed a copper-mediated synthesis method for 3-bromo-imidazo[1,2-a]pyridines, demonstrating the utility of bromo-pyridines in synthesizing complex heterocyclic structures useful in pharmaceuticals and organic chemistry (Zhou et al., 2016).

properties

IUPAC Name

3-bromo-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHKTIRZKATFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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